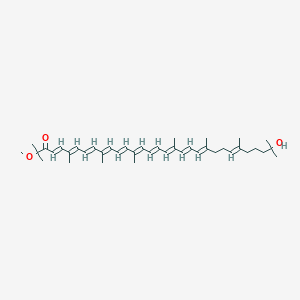
(2S)-2-amino-6-azidohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-6-azidohexanoic acid: is a non-natural amino acid with the molecular formula C6H12N4O2. It is characterized by the presence of an azido group (-N3) attached to the sixth carbon of the norleucine backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-6-azidohexanoic acid typically involves the introduction of the azido group to the norleucine backbone. One common method is the diazo transfer reaction, where an amine group is converted to an azide using a diazo compound. This reaction is often carried out under mild conditions to prevent the decomposition of the azido group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: (2S)-2-amino-6-azidohexanoic acid undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Click Chemistry: The azido group is highly reactive in click chemistry reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Reduction: Triphenylphosphine, hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Click Chemistry: Copper(I) catalyst, alkyne derivatives.
Major Products:
Reduction: 6-Amino-L-Norleucine.
Substitution: Various substituted norleucine derivatives.
Click Chemistry: Triazole-containing compounds.
科学的研究の応用
Chemistry: (2S)-2-amino-6-azidohexanoic acid is used as a building block in the synthesis of peptides and proteins with modified functionalities. Its azido group allows for site-specific labeling and conjugation through click chemistry .
Biology: In biological research, this compound is employed for the selective labeling of proteins in living cells. This enables the study of protein interactions, localization, and dynamics .
Medicine: Its ability to undergo bioorthogonal reactions makes it a valuable tool for the development of novel therapeutics .
Industry: In the industrial sector, this compound is used in the production of advanced materials and bioconjugates. Its unique reactivity allows for the creation of complex molecular architectures with specific properties .
作用機序
The primary mechanism of action of (2S)-2-amino-6-azidohexanoic acid involves its azido group, which can participate in various chemical reactions. In biological systems, the azido group can be selectively reduced or conjugated to other molecules, enabling the modification of proteins and other biomolecules. This reactivity is harnessed in bioorthogonal chemistry to achieve precise control over molecular interactions and functions .
類似化合物との比較
6-Diazo-5-oxo-L-Norleucine: Another non-natural amino acid with a diazo group instead of an azido group.
L-Azidonorleucine: A similar compound with an azido group, used for protein labeling and modification.
Uniqueness: (2S)-2-amino-6-azidohexanoic acid is unique due to its specific placement of the azido group on the norleucine backbone, which provides distinct reactivity and applications in bioorthogonal chemistry. Its ability to undergo click chemistry reactions with high efficiency and selectivity sets it apart from other similar compounds .
特性
分子式 |
C6H12N4O2 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC名 |
(2S)-2-amino-6-azidohexanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m0/s1 |
InChIキー |
HTFFMYRVHHNNBE-YFKPBYRVSA-N |
異性体SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N |
正規SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N |
同義語 |
azidonorleucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2,3-dihydroindol-1-ylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B1257991.png)





![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(4R,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15,49-dichloro-48-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,4S,5S,6S)-5-hydroxy-4,6-dimethyl-4-[(4-phenylphenyl)methylamino]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,4,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1257999.png)
![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1258002.png)


![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)
![5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B1258007.png)


